

validation of the synthesis of "1-(2-Phenoxyphenyl)ethanone" via spectroscopic methods

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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

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Spectroscopic Validation of 1-(2-Phenoxyphenyl)ethanone: A Comparative Guide

An in-depth analysis of the spectroscopic data validating the synthesis of **1-(2-Phenoxyphenyl)ethanone** is presented, offering a comparative overview with its structural isomers, 1-(3-phenoxyphenyl)ethanone and 1-(4-phenoxyphenyl)ethanone. This guide provides detailed experimental protocols for synthesis and spectroscopic characterization, alongside a clear visualization of the analytical workflow, to support researchers in the fields of organic synthesis and drug development.

The successful synthesis of **1-(2-Phenoxyphenyl)ethanone**, a valuable intermediate in various chemical syntheses, hinges on rigorous spectroscopic validation. This guide outlines the characteristic spectroscopic signatures of the target compound obtained through common synthetic routes and compares them against its isomers to aid in unambiguous identification and purity assessment.

Comparative Spectroscopic Data Analysis

The structural elucidation of **1-(2-Phenoxyphenyl)ethanone** and its distinction from its 3- and 4-phenoxy isomers relies on a detailed analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectra. The

following tables summarize the expected and reported spectroscopic data for these compounds.

Compound	Key IR Absorptions (cm ⁻¹)
1-(2-Phenoxyphenyl)ethanone	~1680 (C=O stretch), ~1240 (Ar-O-Ar stretch), ~3060 (Ar C-H stretch)
1-(3-Phenoxyphenyl)ethanone	~1685 (C=O stretch), ~1250 (Ar-O-Ar stretch), ~3070 (Ar C-H stretch)
1-(4-Phenoxyphenyl)ethanone	~1680 (C=O stretch), ~1245 (Ar-O-Ar stretch), ~3050 (Ar C-H stretch)

Table 1: Comparative Infrared Spectroscopy Data.

Compound	¹ H NMR Chemical Shifts (δ, ppm)
1-(2-Phenoxyphenyl)ethanone	~2.6 (s, 3H, -COCH ₃), 6.8-8.0 (m, 9H, Ar-H)
1-(3-Phenoxyphenyl)ethanone	~2.5 (s, 3H, -COCH ₃), 7.0-7.8 (m, 9H, Ar-H)
1-(4-Phenoxyphenyl)ethanone	~2.5 (s, 3H, -COCH ₃), 6.9-7.9 (m, 9H, Ar-H)

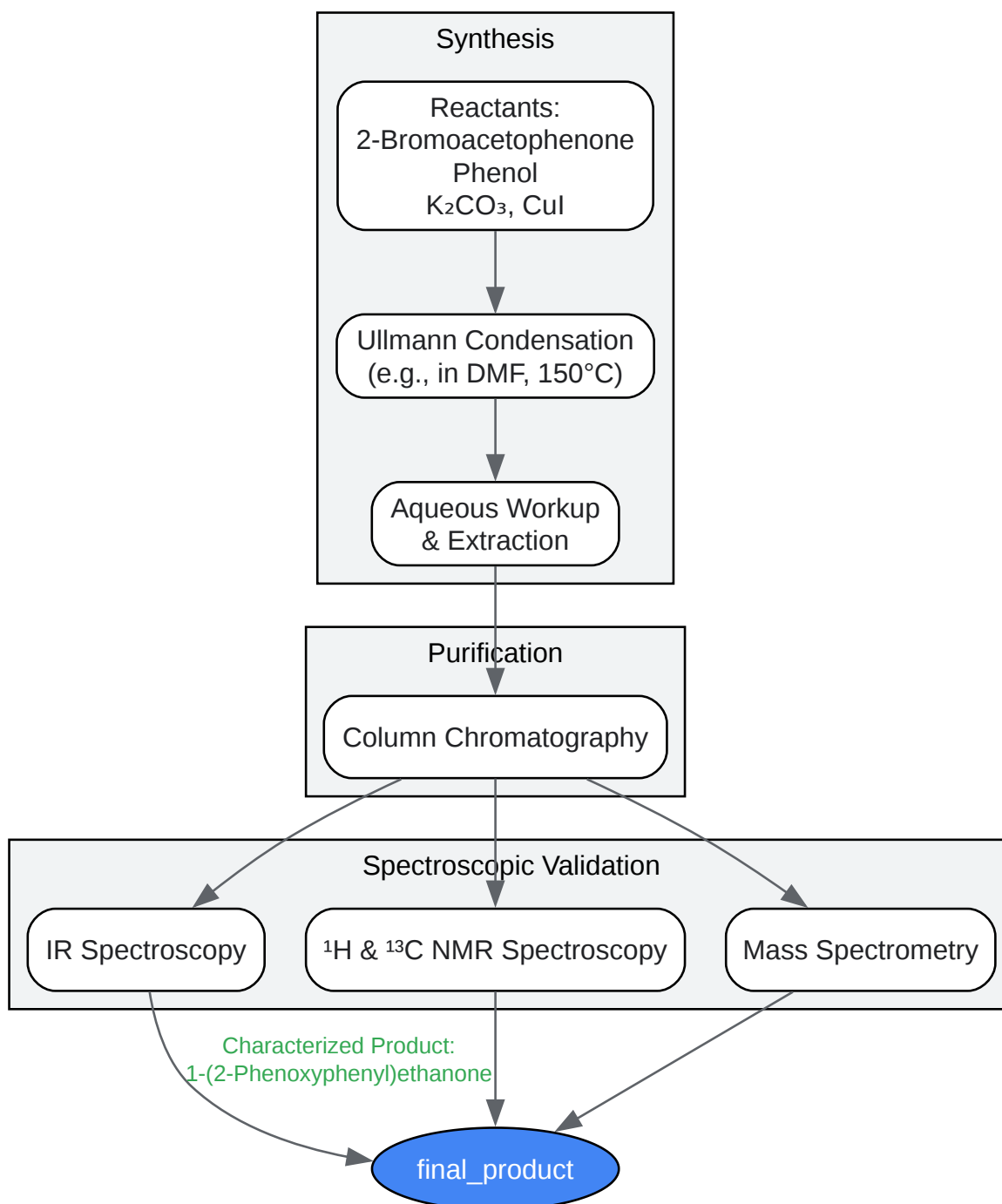
Table 2: Comparative ¹H NMR Spectroscopy Data.

Compound	¹³ C NMR Chemical Shifts (δ, ppm)
1-(2-Phenoxyphenyl)ethanone	~29 (-COCH ₃), ~118-160 (Ar-C), ~198 (C=O)
1-(3-Phenoxyphenyl)ethanone	~27 (-COCH ₃), ~117-158 (Ar-C), ~197 (C=O)
1-(4-Phenoxyphenyl)ethanone	~26 (-COCH ₃), ~118-163 (Ar-C), ~197 (C=O)

Table 3: Comparative ¹³C NMR Spectroscopy Data.

Experimental Workflow and Synthesis Validation

The synthesis of **1-(2-Phenoxyphenyl)ethanone** can be effectively achieved via an Ullmann condensation reaction. The following diagram illustrates the general workflow from synthesis to spectroscopic validation.



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*Experimental workflow for the synthesis and validation of **1-(2-Phenoxyphenyl)ethanone**.*

Experimental Protocols

Synthesis of **1-(2-Phenoxyphenyl)ethanone** via Ullmann Condensation:

A mixture of 2-bromoacetophenone (1.0 eq.), phenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in dimethylformamide (DMF) is heated at 150 °C for 12-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **1-(2-Phenoxyphenyl)ethanone**.

Spectroscopic Characterization:

- Infrared (IR) Spectroscopy: The IR spectrum of the purified product is recorded on an FTIR spectrometer. A characteristic strong absorption band for the carbonyl (C=O) group is expected around 1680 cm^{-1} , and the aryl ether (Ar-O-Ar) linkage should show a characteristic stretch around 1240 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using a suitable deuterated solvent such as chloroform-d (CDCl_3) with tetramethylsilane (TMS) as an internal standard.^[1]
 - ^1H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm and a complex multiplet pattern for the nine aromatic protons in the region of 6.8-8.0 ppm.
 - ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display a peak for the methyl carbon around 29 ppm, a series of peaks for the aromatic carbons between 118 and 160 ppm, and a characteristic downfield signal for the carbonyl carbon around 198 ppm.
- Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) source. The molecular ion peak (M^+) corresponding to the molecular weight of **1-(2-Phenoxyphenyl)ethanone** (212.25 g/mol) is expected to be observed.

The combination of these spectroscopic techniques provides a comprehensive and definitive validation of the successful synthesis of **1-(2-Phenoxyphenyl)ethanone** and allows for its clear differentiation from its structural isomers.

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References

- 1. benchchem.com [benchchem.com]
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